[1] Synthesis and characterization of 4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One as Antibacterial, and Antioxidant Candidates[2] Synthesis of 4-Arylidene-1-(4-Phenylselenazol-2-yl)-3-methyl-1H-Pyrazole-5(4H)-ones via a Four-component Condensation[3] Fabrication, depiction, DNA interaction, anti-bacterial, DFT and molecular docking studies of Co(II) and Cu(II) complexes of 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol ligand[4] 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent[5] Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities[6] Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine[7] 1-(1H-Benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4- oxadiazol-2-yl)propan-1-one[8] Synthesis and Evaluation of 2-Chloro-3-[3-(6-Methyl-1H-Benzimidazol-2-Yl)-4, 5-Dihydro-1H-Pyrazol-5-Yl] Quinolines as Potent Antimicrobial Agents[9] Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators.[10] N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide[11] One-pot synthesis, structure and structure-activity relationship of novel bioactive diphenyl/diethyl (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)(arylamino)methylphosphonates.[12] Synthesis, Crystal Structure and Insecticidal Activity of 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolm-4(1H)-one[13] Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine[14] Synthesis and characterization of 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol single crystals[15] Crystal structure of 1-(1H-benzimidazol-2-yl)-3- (3-nitrophenyl)prop-2-en-1-one, C16H11N3O3[16] (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one[17] The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents[18] 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol[19] Synthesis and Biological Activities of Novel 3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl) methylene) amino)-substituted-benzo[d] [, , ]triazin-4(3H)-ones[20] 3-Méthyl-1-(pyridin-2-yl)-4-(1-pyridin-2-yl-3-méthyl-1H-pyrazol-5-yl)-2H-3-pyrazolin-5(1H)-one[21] Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl[22] N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[23] Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its ZnCl2 Complex.[24] Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity.[25] Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles[26] New Tetradentate Acidic Catalyst for Solvent-Free Synthesis of 1- Amidoalkyl-2-Naphthols and 4,4′-(Arylmethylene)-Bis(3-Methyl-1-Phenyl-1H-Pyrazol-5-ol)s[27] Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine[28] Spectral characterization and antimicrobial activity of some transition metal complexes of 2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol[29] Synthesis and characterization of two novel biological-based nano organo solid acids with urea moiety and their catalytic applications in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid and cinnamic acid derivatives under mild and green conditions[30] Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-\nmethyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol is a heterocyclic compound that integrates structural features from both benzimidazole and pyrazole. This compound is notable for its diverse biological activities, including potential antimicrobial, anticancer, and antiviral properties. The benzimidazole moiety is well-studied for its role in various pharmacological applications, making this compound a subject of interest in medicinal chemistry and drug development .
The compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with diketones or through condensation reactions involving o-phenylenediamine. Its synthesis and biological activities have been documented in several scientific studies, underscoring its relevance in both academic and industrial research .
The synthesis of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol typically involves several key steps:
Formation of Benzimidazole Core:
The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or similar reagents under controlled conditions.
Formation of Pyrazole Core:
The pyrazole ring can be formed through the reaction of hydrazine with 1,3-diketones, which is a common method for generating pyrazole derivatives.
Coupling Reaction:
Finally, the benzimidazole and pyrazole cores are coupled using a suitable base in an organic solvent to yield the target compound. Optimization of these steps can enhance yield and reduce production costs, potentially employing catalysts or alternative solvents .
The synthesis may involve specific reaction conditions such as temperature control (e.g., heating to 60–80 °C) and the use of solvents like dimethylformamide or ethanol. The final product can be purified through crystallization techniques to obtain high purity levels .
The molecular structure of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol features a benzimidazole ring fused with a pyrazole ring. The compound's molecular formula is C_{13}H_{14}N_{4}O, with a molecular weight of approximately 246.28 g/mol.
Crystallographic studies may reveal details about bond lengths and angles, confirming the planarity and stability of the molecule. For example, typical bond lengths in similar compounds range from 1.34 Å to 1.50 Å for C–N bonds and about 1.20 Å for C–C bonds .
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol can participate in various chemical reactions:
Oxidation:
The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction:
Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution Reactions:
Depending on existing substituents on the rings, nucleophilic or electrophilic substitution reactions may occur, allowing for further functionalization of the molecule .
Common reagents used in these reactions include organic solvents like ethanol or acetonitrile, along with catalysts such as palladium or copper salts to facilitate reactions .
The primary mechanism of action for 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol involves its interaction with tubulin proteins, similar to other benzimidazole derivatives.
Target Interaction:
The compound binds to the colchicine-sensitive site on tubulin, inhibiting its polymerization into microtubules.
Biochemical Pathways:
This inhibition disrupts normal cell division processes (mitosis), leading to cell cycle arrest and eventual cell death. The affected pathways primarily involve those related to cellular growth and division .
Pharmacokinetic studies indicate that compounds like this are metabolized in the liver and excreted via urine, influencing their therapeutic efficacy and safety profiles .
The physical properties of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol include:
Chemical properties involve solubility in various organic solvents and stability under different pH conditions. The compound's solubility can significantly affect its bioavailability and pharmacological activity .
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol has several applications across various fields:
Chemistry:
Utilized as a building block for synthesizing more complex molecules.
Biology:
Studied for potential biological activities including antimicrobial and anticancer effects.
Medicine:
Explored as a drug candidate for treating various diseases due to its ability to inhibit cell division.
Industry:
May serve as a catalyst in chemical reactions or contribute to the development of new materials .
Multi-component reactions (MCRs) provide an efficient single-pot convergence of benzimidazole and pyrazole precursors, minimizing purification steps and maximizing atom economy. For 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol, MCRs typically involve the condensation of o-phenylenediamine with formic acid derivatives to generate the benzimidazole core, followed by in-situ reaction with β-keto esters or 1,3-dicarbonyl compounds bearing the propyl substituent to form the pyrazol-5-ol ring [4].
A breakthrough involves utilizing magnetized distilled water (MDW) as both solvent and promoter. Under optimized conditions (80°C, catalyst-free), hydrazine hydrate, ethyl acetoacetate, aldehydes, and cyclic 1,3-diketones assemble into chromeno[2,3-c]pyrazole scaffolds—structurally analogous to the target hybrid—in 85–93% yields [2]. The absence of conventional catalysts eliminates byproduct contamination, while MDW’s altered hydrogen-bonding network and polarizability enhance reactant solubility and transition-state stabilization. This method exemplifies PASE synthesis (Pot, Atom, and Step Economy) principles, directly applicable to synthesizing the benzimidazole-pyrazole core [2] [4].
Table 1: Representative MCR Components for Benzimidazole-Pyrazole Hybrids
Benzimidazole Precursor | Pyrazole Precursor | Coupling Agent/Condition | Yield Range |
---|---|---|---|
o-Phenylenediamine + Formic Acid | Ethyl 3-propylacetoacetate | Acid catalysis (HCl/EtOH reflux) | 50–65% |
Preformed 2-Hydrazinylbenzimidazole | Ethyl 4,4-dimethoxy-3-oxopentanoate | Piperidine/EtOH, reflux | 68–75% [4] |
Benzimidazole-2-carboxaldehyde | Hydrazine hydrate + Ethyl levulinate | MDW, 80°C, catalyst-free | 85–90%* [2] |
*Estimated based on analogous chromenopyrazole synthesis in MDW.
Cyclocondensation strategies pivot on constructing either the benzimidazole or pyrazole ring first, followed by annulation. A high-yielding route involves chalcone intermediates derived from 2-acetylbenzimidazole and propionaldehyde. Subsequent oxidative cyclization using iodine-DMSO or copper halides facilitates pyrazole ring formation [7]. Under I₂/DMSO (110°C), chalcones undergo oxidative cyclization to yield 2-(pyrazolyl)benzimidazoles, achieving 60–82% yields. Microwave irradiation further optimizes this step, reducing reaction times from hours to minutes (2–3 min) while boosting yields by 10–15% [7].
Catalytic hydrogenation proves vital for reducing nitro groups during benzimidazole formation. Palladium on carbon (Pd/C) or copper nanoparticles in ethanol enable chemoselective reduction of o-nitroaniline intermediates preceding cyclization with propyl-bearing diketones [2] [6]. Additionally, piperidine (5 mol%) in aqueous medium efficiently catalyzes Knoevenagel-Michael-cyclocondensation sequences for pyrazolone formation, achieving near-quantitative yields in under 30 minutes at ambient temperature [4].
Table 2: Catalytic Systems for Key Cyclization Steps
Reaction Type | Catalyst/System | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Oxidative Cyclization (Chalcone→Pyrazole) | I₂/DMSO | 110°C, 3 h | 60–75 [7] | Broad functional group tolerance |
Oxidative Cyclization (MW-enhanced) | I₂/DMSO | MW, 140°C, 2–3 min | 75–82 [7] | Time efficiency |
Benzimidazole Cyclization | Acidic Zeolites | Toluene, reflux | 70–85 [6] | Recyclability (>5 cycles) |
Pyrazol-5-ol Formation | Piperidine (5 mol%) | H₂O, rt, 20 min | 90–95* [4] | Ambient conditions |
*For model pyrazolones; analogous to target compound.
Solvent-free methodologies and aqueous-phase reactions drastically improve the sustainability profile of synthesizing 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol. Magnetized distilled water (MDW) exemplifies this approach, serving as an eco-activating medium. Water treated with static magnetic fields (≥5000 Gauss) exhibits reduced viscosity, enhanced ionic dissociation, and altered hydrogen-bond dynamics, accelerating organic reactions by improving mass transfer and stabilizing dipolar intermediates [2]. Under optimized MDW conditions (3 mL, 80°C), pyrazolone derivatives form within 1–2 hours in 85–95% yields without catalysts—surpassing conventional solvents like ethanol or DMF in both yield and purity [2].
Solid-state mechanochemical grinding (ball milling) offers another solvent-free avenue. Equimolar mixtures of 2-hydrazinobenzimidazole and ethyl 2-propylacetoacetate undergo cyclodehydration upon grinding with molecular sieves (4Å) for 30 minutes, yielding >90% product. This eliminates solvent waste, reduces energy input, and simplifies purification [6]. Similarly, recyclable silica-supported catalysts (e.g., SiO₂-SO₃H) under neat conditions facilitate condensations at 60°C, achieving 88% yield while enabling catalyst reuse over five cycles [6].
Table 3: Green Solvent/Technique Comparison for Hybrid Synthesis
Medium/Technique | Reaction Time | Yield (%) | E-Factor* | Key Feature |
---|---|---|---|---|
Magnetized Distilled Water (MDW) | 1–2 h | 85–95 [2] | 0.8 | Catalyst-free, altered H-bonding |
Ethanol (reflux) | 4–6 h | 65–75 | 6.2 | High boiling point |
Mechanochemical Grinding | 0.5 h | >90 [6] | 0.3 | Solvent-free, room temperature |
SiO₂-SO₃H (neat) | 2 h | 88 [6] | 1.1 | Recyclable catalyst |
*Environmental Factor: (Mass waste / Mass product); lower = greener.
The hydroxyl group at pyrazole-C5 and N1-nitrogen of benzimidazole in 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol serve as versatile handles for diversification, modulating electronic properties and bioactivity profiles.
Table 4: Post-Synthetic Modifications and Outcomes
Reaction Type | Reagent/Conditions | Product | Application Significance |
---|---|---|---|
O-Alkylation | R-Br, K₂CO₃, TBAB, DMF, 60°C | 5-Alkoxypyrazole | Enhanced lipophilicity (LogP +1.5) |
N-Alkylation (Benzimidazole) | R-I, NaH, THF, 0°C | 1-Alkylbenzimidazole | Altered H-bond donor capacity [6] |
Acylation (C5-OH) | R-COCl, Pyridine, rt | 5-Acyloxypyrazole | Increased metabolic stability |
Oxidation | H₂O₂, AcOH, 50°C | Pyrazol-5-one | Improved metal chelation [6] |
Annulation | Chalcone, Piperidine/EtOH | Pyrano[2,3-c]pyrazole | Fluorescence properties [6] |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: